molecular formula C10H9ClN4 B1485039 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine CAS No. 2060034-38-8

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B1485039
CAS No.: 2060034-38-8
M. Wt: 220.66 g/mol
InChI Key: LSFQLSMNKWQRLY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFQLSMNKWQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is in the field of oncology. Research has indicated that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine were synthesized and evaluated for their activity against various cancer cell lines. The findings suggested that modifications to the pyrimidine framework significantly enhanced anticancer potency, indicating potential pathways for further development using this compound .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that certain pyrimidine derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for the development of new antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis through interference with essential enzymes .

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Pyrimidine DerivativeS. aureus16 µg/mL

Neurological Applications

Recent studies have also explored the neuroprotective effects of pyrimidine derivatives, including this compound. These compounds have shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Study:
In animal models of Alzheimer's disease, administration of pyrimidine derivatives resulted in reduced levels of amyloid-beta plaques and improved cognitive function, suggesting a potential therapeutic role for compounds like this compound in neurodegenerative disorders .

Polymer Chemistry

In material science, this compound has been investigated as a building block for advanced polymers. Its ability to form stable complexes with metal ions makes it useful in creating materials with enhanced thermal stability and mechanical properties .

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20050
Polymer with 6-Chloro Additive25070

Coatings and Adhesives

The compound's reactivity allows it to be utilized in coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. This application is particularly relevant in the automotive and aerospace industries where durability is paramount .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with folate metabolism .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
  • Molecular Formula : C₁₀H₉ClN₄
  • CAS Number : 2060034-38-8 .

Key Features :

  • A pyrimidine core substituted with a chlorine atom at position 6, a methyl group at position 5, and a pyridin-2-yl group at position 2.

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Differences References
Target Compound 5-Me, 6-Cl, 2-(Pyridin-2-yl) C₁₀H₉ClN₄ 2060034-38-8 Reference compound
4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine 5-Me, 4-Cl, 6-Cl, 2-(Pyridin-2-yl) C₁₀H₇Cl₂N₃ 10198-77-3 Additional Cl at position 4; lacks amino group
6-Chloro-N-isopropyl-2-(pyridin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine 5-(2,4,6-F₃C₆H₂), 6-Cl, 2-(Pyridin-2-yl), N-isopropyl C₁₈H₁₅ClF₃N₅ Not provided Bulky trifluorophenyl at position 5; isopropylamine at position 4
5-Chloro-6-methyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine 5-Cl, 6-Me, 2-(Pyridin-2-yl), N-phenethyl C₁₈H₁₇ClN₅ Not provided Cl and Me positions swapped; phenethylamine at position 4
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 5-Br, 6-Cl, 2-(MeS) C₅H₅BrClN₃S 63931-22-6 Bromine at position 5; methylthio at position 2
6-Chloro-2-methylpyrimidin-4-amine 6-Cl, 2-Me C₅H₆ClN₃ 1749-68-4 Simpler structure: methyl at position 2 instead of pyridinyl

Physicochemical Properties

  • Melting Points and Solubility :
    • The target compound’s methyl and pyridinyl groups likely confer moderate lipophilicity (clogP ~2–3), similar to compounds in (clogP 2.51) .
    • Analogs with trifluorophenyl groups () exhibit higher hydrophobicity, impacting blood-brain barrier penetration .
  • Hydrogen Bonding: The amino group at position 4 enables hydrogen bonding, critical for crystal packing (as seen in ) and receptor interactions .

Biological Activity

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C10H9ClN4, it features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyridine moiety. This compound has been investigated for its potential therapeutic applications, especially as an enzyme inhibitor.

The compound primarily acts by inhibiting specific enzymes, notably collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. By binding to these enzymes, this compound reduces collagen production, which is significant in conditions characterized by excessive fibrosis .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Antifibrotic Activity : In studies involving hepatic stellate cells, the compound inhibited collagen synthesis and reduced the expression of collagen type I alpha 1 (COL1A1) protein.
  • Enzyme Inhibition : It has shown potential as an inhibitor of other enzymes and receptors, making it relevant in drug development for various diseases.
  • Antiparasitic Properties : Although specific studies on antiparasitic activity were not highlighted in the search results, the structural similarities to other pyrimidine derivatives suggest potential efficacy against parasitic infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntifibroticInhibits collagen synthesis in hepatic stellate cells
Enzyme InhibitionReduces activity of collagen prolyl 4-hydroxylases
Potential AntiparasiticStructural analogs show promise against parasites

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-aminopyridine under reflux conditions in solvents like ethanol or acetonitrile . The presence of the chlorine atom enhances its reactivity, allowing for various nucleophilic substitutions.

Comparative Analysis with Related Compounds

The compound's structural features allow for comparisons with other pyrimidine derivatives.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-methylpyridinoneContains a pyridine ringActs as an intermediate for pharmaceuticals
6-Chloro-N-methylpyrimidin-4-amineSimilar base structureDifferent substitution pattern
2-PyridinylpyrimidinoneContains additional pyridine moietyExhibits distinct biological activity

These comparisons highlight the unique attributes of this compound, particularly its specific halogen substitution and potential applications in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Reactant of Route 2
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine

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